6,10-Dihydroxy Buspirone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

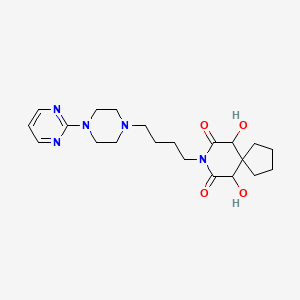

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,10-dihydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDZGTXOYYJHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747667 | |

| Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658701-59-8 | |

| Record name | 6,10-Dihydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,10-Dihydroxy Buspirone

Foreword: Navigating the Landscape of Buspirone Metabolites

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,10-Dihydroxy Buspirone, a significant metabolite of the anxiolytic drug Buspirone. Intended for researchers, scientists, and professionals in drug development, this document delves into the scientific underpinnings of synthetic strategies and the analytical methodologies required for unequivocal structural elucidation and purity assessment. As the pharmaceutical industry places increasing emphasis on the thorough characterization of drug metabolites, a detailed understanding of compounds like this compound is paramount for both preclinical and clinical research. This guide is structured to provide not just procedural steps, but also the rationale behind the experimental designs, ensuring a blend of theoretical knowledge and practical application.

Introduction to this compound: A Metabolite of Interest

Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic activity gives rise to a variety of hydroxylated derivatives, including the pharmacologically active metabolite 1-(2-pyrimidinyl)piperazine (1-PP). Among the lesser-known but equally important metabolites is this compound. Although not as extensively studied as some of its counterparts, its presence as a metabolic byproduct necessitates a reliable synthetic source for use as a reference standard in pharmacokinetic and drug metabolism studies. Furthermore, its characterization is crucial for understanding the complete metabolic profile of Buspirone and for identifying potential impurities in the manufacturing of Buspirone and its other metabolites.

This compound is identified by the CAS number 658701-59-8 and has a molecular formula of C₂₁H₃₁N₅O₄, corresponding to a molecular weight of 417.50 g/mol .[1][2] It is recognized as an impurity that can be formed during the preparation of other Buspirone metabolites.[1] The structural confirmation of this metabolite in early studies was achieved through comparison with an authentic, synthetically prepared sample, highlighting the long-standing need for a defined synthetic route.[3][4]

Strategic Approaches to the Synthesis of this compound

Proposed Synthetic Pathway: A Two-Step Oxidation Approach

A logical synthetic route to this compound would likely involve a two-step process starting from the readily available Buspirone. This proposed pathway is based on the known reactivity of the Buspirone molecule and general principles of organic synthesis.

Caption: Proposed two-step synthetic pathway to this compound.

Step 1: Synthesis of 6-Hydroxy Buspirone (Intermediate)

The initial step would be the synthesis of 6-Hydroxy Buspirone, for which a patented method exists.[3] This reaction involves the deprotonation of Buspirone with a strong, non-nucleophilic base, followed by oxidation.

-

Rationale for Reagent Selection:

-

Base: A strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) is required to deprotonate one of the acidic C-H bonds on the spiro-decanedione ring system of Buspirone. The use of a bulky, non-nucleophilic base is critical to prevent unwanted side reactions, such as addition to the carbonyl groups.

-

Oxidizing Agent: A suitable electrophilic oxygen source is then used to introduce the hydroxyl group. Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) is a commonly used reagent for the alpha-hydroxylation of enolates.

-

Step 2: Synthesis of this compound (Final Product)

The second hydroxyl group can be introduced at the 10-position through a similar strategy, starting from the 6-Hydroxy Buspirone intermediate.

-

Experimental Considerations:

-

Protecting Groups: Depending on the reactivity of the first introduced hydroxyl group, it may be necessary to protect it before the second oxidation step to prevent over-oxidation or other side reactions. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, would be a suitable choice due to its stability under basic conditions and ease of removal.

-

Stereoselectivity: The introduction of two hydroxyl groups will create stereocenters. The stereochemical outcome of the reaction will depend on the reagents and conditions used. It is likely that a mixture of diastereomers will be formed, which would require purification.

-

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on the known synthesis of 6-hydroxy-buspirone and general organic chemistry principles. It should be noted that this is a theoretical protocol and would require optimization and validation.

Materials and Reagents:

| Reagent/Material | Purpose |

| Buspirone | Starting Material |

| 6-Hydroxy Buspirone | Intermediate |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong Base |

| Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) | Oxidizing Agent |

| Tetrahydrofuran (THF), anhydrous | Solvent |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Protecting Group Reagent |

| Imidazole | Catalyst for Protection |

| Dichloromethane (DCM), anhydrous | Solvent |

| Tetrabutylammonium fluoride (TBAF) | Deprotecting Agent |

| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching Agent |

| Ethyl acetate (EtOAc) | Extraction Solvent |

| Brine | Washing Agent |

| Anhydrous sodium sulfate (Na₂SO₄) | Drying Agent |

| Silica gel | Stationary Phase for Chromatography |

| Hexanes/Ethyl Acetate | Mobile Phase for Chromatography |

Workflow Diagram:

Caption: Proposed experimental workflow for the synthesis of this compound.

Characterization and Analytical Methods

The unequivocal identification and purity assessment of synthesized this compound requires a suite of modern analytical techniques. While specific spectral data for this compound is not publicly available, this section outlines the expected methodologies and the information they would provide. A fully characterized reference standard is commercially available, which should be used for final confirmation.[1][2][5]

Chromatographic Methods: Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the purification of this compound from the reaction mixture and the determination of its final purity.

-

Purification: Reversed-phase HPLC with a C18 column is a suitable method for separating the relatively polar this compound from less polar starting materials and byproducts. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium acetate for better peak shape) and an organic solvent like acetonitrile or methanol would be employed.

-

Purity Analysis: A validated HPLC method with a photodiode array (PDA) detector is essential for determining the purity of the final compound. The PDA detector allows for the assessment of peak purity by comparing spectra across the chromatographic peak.

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and separation of polar and non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good protonation for positive ion mode mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic eluent. |

| Gradient | 5% to 95% B over 20 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | PDA at 238 nm | Wavelength of maximum absorbance for the pyrimidinyl chromophore. |

| Injection Volume | 10 µL | Standard injection volume. |

Spectroscopic and Spectrometric Characterization

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis.

-

Expected Molecular Ion: In positive ion electrospray ionization (ESI+), the expected protonated molecule [M+H]⁺ would have an m/z of 418.24.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would be used to elucidate the fragmentation pattern. Key expected fragment ions would arise from the cleavage of the butyl side chain and fragmentations within the piperazine and spiro-decanedione rings. The presence of two hydroxyl groups would be indicated by neutral losses of water (18 Da).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum would be complex. Key signals would include those for the aromatic protons of the pyrimidine ring, the aliphatic protons of the butyl chain and piperazine ring, and the protons of the spiro-decanedione system. The presence of two new signals corresponding to the hydroxyl protons and methine protons at the sites of hydroxylation would be expected.

-

¹³C NMR: The carbon NMR spectrum would show 21 distinct signals (assuming no coincidental overlap). The key indicators of a successful synthesis would be the appearance of two new signals in the aliphatic region corresponding to the carbons bearing the hydroxyl groups.

-

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, including the positions of the hydroxyl groups.

Expected Characterization Data Summary:

| Analytical Technique | Expected Results |

| HPLC-PDA | A single major peak with >95% purity at λ=238 nm. |

| LC-MS (ESI+) | [M+H]⁺ at m/z 418.24. |

| HRMS | High-resolution mass spectrometry would confirm the elemental composition of C₂₁H₃₂N₅O₄⁺. |

| ¹H NMR | Complex aliphatic and aromatic signals, plus two new methine and two hydroxyl proton signals. |

| ¹³C NMR | 21 carbon signals, including two new signals for carbons bearing hydroxyl groups. |

| FT-IR | Characteristic absorptions for O-H, N-H (if present), C=O, and C-N bonds. |

Conclusion and Future Perspectives

This technical guide has outlined the strategic considerations for the synthesis and characterization of this compound. While a publicly available, step-by-step synthetic protocol remains to be published, a robust and plausible synthetic route has been proposed based on established chemical transformations of the Buspirone scaffold. The analytical methodologies detailed herein provide a comprehensive framework for the purification, structural elucidation, and purity assessment of this important metabolite.

For researchers and drug development professionals, the ability to synthesize and characterize this compound is of significant value. It enables the preparation of a certified reference standard for use in metabolic studies, impurity profiling, and as a tool for further pharmacological investigation. As our understanding of the complex metabolic pathways of pharmaceuticals continues to evolve, the availability of well-characterized metabolites like this compound will be indispensable for advancing drug safety and efficacy.

References

- Bristol-Myers Squibb. (2003). BMS claims buspirone metabolite enantiomers with utility in anxiety and depression. BioWorld Science.

- Mayol, R. F. (2002). Pharmaceutical composition comprising a metabolite of buspirone. EP1248622B1.

- Anonymous. (n.d.).

- Mayol, R. F. (2001). Anxiety method. US20010009913A1.

- Gautam, C. S., & Upmanyu, N. (1988). Determination of a buspirone metabolite in plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 945–948.

- Anonymous. (n.d.). Table 1 13 C-NMR Chemical shift data of compounds 1-9, δ in ppm.

- Anonymous. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Al-kassas, R., & El-sayed, Y. M. (2005). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl.

- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.

- BenchChem. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Jajoo, H. K., Mayol, R. F., LaBudde, J. A., & Blair, I. A. (1989). In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo. Xenobiotica, 19(9), 991–1002.

- LGC Standards. (n.d.). This compound.

- BenchChem. (n.d.). Technical Support Center: Extraction of Buspirone and its Metabolites.

- Anonymous. (n.d.). 13C NMR.pdf.

- Synthink Chemicals. (n.d.). This compound.

- Mayol, R. F. (2000).

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Anonymous. (n.d.). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.

- Anonymous. (n.d.). 1H NMR Chemical Shift.

- Anonymous. (n.d.). Proton NMR Table.

- United States Biological. (n.d.).

- MedChemExpress. (n.d.). This compound-d8 | Stable Isotope.

- National Institute of Standards and Technology. (n.d.). Dihydroxyacetone. NIST WebBook.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. csustan.edu [csustan.edu]

- 3. EP1248622B1 - Pharmaceutical composition comprising a metabolite of buspirone - Google Patents [patents.google.com]

- 4. US20010009913A1 - Anxiety method - Google Patents [patents.google.com]

- 5. This compound | CAS 658701-59-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 6,10-Dihydroxy Buspirone in Human Plasma

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6,10-Dihydroxy Buspirone in human plasma. As a significant metabolite of the anxiolytic agent Buspirone, accurate measurement of this analyte is critical for comprehensive pharmacokinetic and drug metabolism studies. The protocol herein describes a complete workflow, including an optimized solid-phase extraction (SPE) procedure for sample cleanup, rapid chromatographic separation, and highly selective detection using a triple quadrupole mass spectrometer. All procedures have been validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and accuracy.

Introduction: The Rationale for Metabolite Quantification

Buspirone is an anxiolytic drug of the azapirone class, widely prescribed for the management of generalized anxiety disorder. Upon administration, it undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This metabolic process generates a complex profile of derivatives, including hydroxylated species and the pharmacologically active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[1][3][4]

Among the hydroxylated derivatives is this compound (C₂₁H₃₁N₅O₄, MW: 417.50 g/mol ), an impurity and metabolite whose characterization is essential for a complete understanding of Buspirone's disposition in the body.[5][6] The comprehensive analysis of drug metabolites is a cornerstone of modern drug development, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] Such data are indispensable for evaluating pharmacokinetic variability, assessing potential drug-drug interactions, and ensuring overall therapeutic safety and efficacy.

This guide provides researchers, scientists, and drug development professionals with a self-validating system for the reliable detection of this compound. The chosen methodology, LC-MS/MS, offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying low-concentration analytes in complex biological matrices.[7][9]

Principle of the Analytical Method: LC-MS/MS

The power of this analytical protocol lies in the coupling of two potent techniques: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (MS/MS).

-

Chromatographic Separation (LC): The process begins with the injection of a purified sample extract onto a reversed-phase C18 HPLC column. A carefully controlled gradient of aqueous and organic mobile phases separates this compound from the parent drug, other metabolites, and endogenous plasma components based on differences in their physicochemical properties, primarily polarity. This separation is crucial to prevent matrix effects and ensure that only the analyte of interest enters the mass spectrometer at a given time.

-

Detection and Quantification (MS/MS): Following elution from the LC column, the analyte is ionized, typically using Electrospray Ionization (ESI), which generates protonated molecules ([M+H]⁺). The tandem mass spectrometer then acts as a highly specific filter. In the first quadrupole (Q1), only ions with the mass-to-charge ratio (m/z) of the analyte are selected. These selected "precursor ions" are then fragmented in the collision cell (Q2). Finally, the third quadrupole (Q3) selects a specific, characteristic "product ion" for detection. This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte's structure, providing exceptional selectivity and virtually eliminating background noise.[10][11]

To correct for any variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is added to all samples at a known concentration.[12] This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocol: Quantification in Human Plasma

This section provides a step-by-step methodology for the analysis of this compound.

Materials and Reagents

-

Reference Standards: this compound (CAS: 658701-59-8), this compound-d8 (Internal Standard, CAS: 1346599-17-4).[5][12]

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

-

Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).

-

Biological Matrix: Blank human plasma, free of Buspirone and its metabolites.

-

Consumables: Polypropylene microcentrifuge tubes, SPE cartridges (e.g., C18, 100 mg, 1 mL), analytical vials.

Instrumentation

-

LC System: UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind choosing SPE over a simpler protein precipitation (PPT) method is the superior sample cleanup it provides. While PPT is faster, SPE is more effective at removing phospholipids and other matrix components that can cause ion suppression and compromise assay accuracy.[11][13]

Protocol Steps:

-

Thaw: Thaw plasma samples and internal standard stock solutions at room temperature.

-

Spike: In a 1.5 mL polypropylene tube, add 200 µL of human plasma. Spike with 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d8).

-

Condition: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Load: Load the spiked plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer: Transfer the reconstituted sample to an analytical vial for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample cleanup.

LC-MS/MS Conditions

The following parameters are provided as a validated starting point and may require optimization for specific instrumentation.

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 4.5 | 5 |

Table 3: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

|---|---|---|---|

| This compound | 418.2 | 122.1 | 100 |

| This compound-d8 (IS) | 426.3 | 122.1 | 100 |

Note: The product ion m/z 122.1 corresponds to a characteristic fragment of the pyrimidinylpiperazine moiety, providing specificity for Buspirone-related compounds.[10][11]

Method Validation: Ensuring Trustworthiness

To be considered fit for purpose, the analytical method must undergo rigorous validation. This process demonstrates that the protocol is reliable, reproducible, and accurate for its intended use.[14] The validation adheres to the principles set forth by the ICH Q2(R2) guideline.[15][16][17][18]

Caption: Key parameters for analytical method validation.

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Acceptance Criteria |

|---|---|---|

| Specificity | Ability to differentiate the analyte from other components. | No significant interfering peaks at the retention time of the analyte in blank plasma. |

| Linearity & Range | Proportionality of response to concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. Calibration standards within ±15% of nominal. |

| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ). |

| Precision | Agreement between replicate measurements (Intra- & Inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| LLOQ | Lowest quantifiable concentration meeting accuracy/precision criteria. | Signal-to-noise ratio > 10; meets accuracy and precision criteria. |

| Recovery | Efficiency of the extraction process. | Consistent and reproducible across the concentration range. |

| Matrix Effect | Ion suppression or enhancement from matrix components. | Matrix factor should be consistent and close to 1. |

| Stability | Analyte stability under various storage and handling conditions. | Mean concentration within ±15% of baseline for freeze-thaw, short-term, and long-term stability. |

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and robust protocol for the quantification of this compound in human plasma. The comprehensive sample cleanup using solid-phase extraction, coupled with the specificity of tandem mass spectrometry, ensures high-quality data suitable for regulated bioanalysis. The validation framework presented confirms that the method is fit for its intended purpose, making it an invaluable tool for researchers in pharmacology, drug metabolism, and clinical development.

References

- Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol. J Chromatogr B Biomed Sci Appl. 1997 Sep 26;698(1-2):133-45.

- Understanding ICH Q2(R2)

- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance.

- ICH Guidelines for Analytical Method Valid

- Application Note: Identification of Buspirone Metabolites Using Ion Trap Mass Spectrometry. BenchChem.

- Determination of a buspirone metabolite in plasma samples. PubMed.

- Validation of Analytical Procedures Q2(R2).

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs.

- Method Validation Guidelines.

- Application Note: High-Resolution Separation of Buspirone and its Metabolites using Capillary Liquid Chrom

- Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study. Chinese Pharmaceutical Journal.

- Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study.

- Validation and Comparison of Drug Analysis Techniques and Chrom

- BuSpar Clinical Pharmacology Biopharmaceutics Review. U.S.

- Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study. Chem Pharm Bull (Tokyo). 2016;64(11):1582-1588.

- A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma. Analytical Methods (RSC Publishing).

- This compound | CAS 658701-59-8. Santa Cruz Biotechnology.

- High Throughput Metabolite ID Using Precursor Ion Scan and Neutral Loss Scan by UPLC-Tandem MS.

- Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI.

- This compound. Synthink Chemicals.

- This compound-d8 - Data Sheet.

- Validation of Analytical Methods: A Review. Gavin Publishers.

- 6-hydroxy Buspirone (CAS 125481-61-0). Cayman Chemical.

Sources

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | CAS 658701-59-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. IJMS | Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites [mdpi.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]

- 11. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. usbio.net [usbio.net]

- 13. Determination of a buspirone metabolite in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. youtube.com [youtube.com]

- 16. qbdgroup.com [qbdgroup.com]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Advanced HPLC-UV Method Development for Buspirone Impurity Profiling

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Buspirone Hydrochloride is an azaspirodecanedione anxiolytic agent. Unlike benzodiazepines, it lacks sedative or muscle-relaxant properties, acting primarily as a 5-HT1A receptor partial agonist.[1] Developing a robust HPLC method for Buspirone is chemically challenging due to its basic nature (pKa ~7.6) and the polarity diversity of its impurities, which range from the highly polar 1-(2-Pyrimidinyl)piperazine (1-PP) to oxidative degradants like Buspirone N-Oxide .

The Core Challenge: Standard pharmacopoeial methods (e.g., USP) often utilize phosphate buffers near pH 6.8–6.9. While effective for legacy columns, this pH is dangerously close to the drug's pKa (7.6), where small fluctuations in mobile phase pH can cause significant shifts in retention time and peak shape (the "robustness cliff").

This Protocol's Approach: This guide proposes a Stability-Indicating Method using a modern, high-purity C18 stationary phase with a controlled gradient.[2][3] We prioritize:

-

pH Control: Operating at pH 6.0 (or alternatively pH 2.5) to ensure consistent ionization state.

-

Selectivity: resolving the critical pair (Buspirone and 1-PP).

-

Detection: Dual-wavelength monitoring (210 nm for sensitivity, 244 nm for selectivity).

Impurity Profile & Degradation Pathways

Understanding the origin of impurities is the first step in method design. Buspirone degrades primarily through oxidation and hydrolysis.

Table 1: Key Buspirone Impurities

| Impurity Name | Common ID | Origin | Chemical Characteristic |

| 1-(2-Pyrimidinyl)piperazine | 1-PP / Impurity A | Metabolite / Hydrolysis | Highly polar, elutes early. UV active (pyrimidine ring). |

| Buspirone N-Oxide | Impurity K | Oxidation | Formed under peroxide/light stress. Elutes close to parent. |

| Buspirone Acid HCl | BusAcid | Hydrolysis | Major degradant in acidic/basic conditions. |

| 8-Azaspiro[4.5]decane-7,9-dione | Impurity L | Synthesis Intermediate | Lack of chromophore (low UV response). |

| Bis-Buspirone (Dimer) | Impurity N | Synthesis By-product | Highly lipophilic, late eluter. |

Visualization: Degradation & Method Workflow

The following diagram illustrates the degradation pathways and the logic flow for method development.

Figure 1: Buspirone degradation pathways linked to the method development lifecycle.

Method Development Strategy

Stationary Phase Selection

-

Recommendation: End-capped C18 (L1) column with high carbon load.

-

Why: Buspirone is a basic amine. Non-end-capped silanols on older silica columns will interact with the amine, causing severe peak tailing. A "Base Deactivated" (BDS) or modern hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is essential.

Mobile Phase & pH Architecture

-

The Trap: Working at pH 7.0–7.5.

-

The Solution: pH 6.0 ± 0.1 .

-

At pH 6.0, Buspirone is ionized (

), ensuring solubility. -

It is sufficiently far from the pKa (7.6) to prevent "robustness cliff" issues where small pH errors cause large retention shifts.

-

Buffer: Potassium Phosphate (10-20 mM) is standard.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peaks and lower backpressure, though Methanol can offer different selectivity for polar impurities like 1-PP.

-

Wavelength Selection

-

244 nm: Maxima for the pyrimidine ring. Good selectivity; reduces baseline noise from non-chromophoric excipients.

-

210 nm: Universal detection for impurities with weak chromophores (like the aliphatic chains or synthesis intermediates).

-

Protocol: Use a PDA detector to scan 200–400 nm, but quantify at 244 nm for the main assay and 210 nm for impurity profiling.

Detailed Experimental Protocol

Equipment & Reagents[3][4]

-

HPLC System: Gradient capability, PDA Detector, Column Oven.[2][3]

-

Column: 250 mm x 4.6 mm, 5 µm C18 (e.g., Hypersil BDS C18 or equivalent L1).

-

Reagents: HPLC Grade Acetonitrile, KH₂PO₄, H₃PO₄ (85%), Milli-Q Water.

Preparation of Solutions

Buffer Solution (pH 6.0):

-

Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water (20 mM).

-

Adjust pH to 6.0 ± 0.05 using dilute KOH or H₃PO₄.

-

Filter through 0.45 µm membrane.[4]

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[5]

Standard Preparation:

-

Prepare Buspirone HCl working standard at 0.5 mg/mL in Diluent.

-

Impurity Stock: Prepare a mix of 1-PP and Buspirone N-oxide at 5 µg/mL (1% level) for system suitability.

Chromatographic Conditions

| Parameter | Setting |

| Column Temp | 35°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 µL |

| Detection | 244 nm (primary), 210 nm (secondary) |

| Run Time | 45 Minutes |

Gradient Table:

| Time (min) | Mobile Phase A (Buffer pH 6.0) | Mobile Phase B (Acetonitrile) | Comment |

|---|---|---|---|

| 0.0 | 90% | 10% | Initial Hold for polar 1-PP |

| 5.0 | 90% | 10% | Isocratic elution of 1-PP |

| 25.0 | 50% | 50% | Linear gradient for Buspirone |

| 35.0 | 20% | 80% | Wash for dimers/lipophilic imps |

| 38.0 | 90% | 10% | Re-equilibration |

| 45.0 | 90% | 10% | End of Run |

Method Validation Parameters (Summary)

Every protocol must be self-validating. Ensure the following criteria are met before routine use.

System Suitability

-

Resolution (Rs): > 2.0 between Buspirone and any adjacent impurity (typically N-oxide).

-

Tailing Factor (T): < 1.5 for Buspirone (Critical for basic drugs).

-

Precision: RSD < 2.0% for 6 replicate injections of standard.

Linearity & Range

-

Range: LOQ to 150% of target concentration.

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Specificity (Forced Degradation)

Perform stress testing to prove the method is stability-indicating:

-

Acid: 0.1N HCl, 60°C, 2 hrs.

-

Base: 0.1N NaOH, 60°C, 2 hrs (Expect rapid degradation to 1-PP).

-

Oxidation: 3% H₂O₂ (Expect N-oxide formation). Requirement: Peak purity angle < Peak purity threshold (using PDA) for the Buspirone peak.

Troubleshooting & Robustness

-

Issue: Peak Tailing.

-

Cause: Residual silanol interactions.

-

Fix: Ensure column is "End-capped". Add 1% Triethylamine (TEA) to buffer if using older column technology (adjust pH after adding TEA).

-

-

Issue: Drifting Retention Times.

-

Cause: pH instability or temperature fluctuation.

-

Fix: Buspirone is sensitive to pH near 7.6. Ensure buffer is strictly pH 6.0. Use a column oven (do not rely on ambient temp).

-

-

Issue: 1-PP not retained.

-

Cause: High organic in initial phase.

-

Fix: Ensure the gradient starts with at least 90-95% aqueous buffer. 1-PP is very polar.

-

References

-

United States Pharmacopeia (USP). Buspirone Hydrochloride Monograph. USP-NF.

-

International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.

-

Al-Rimawi, F. (2010). Development and validation of a stability-indicating LC-UV method for rapid analysis of buspirone in pharmaceutical dosage forms. Acta Pharmaceutica.

-

BenchChem. Buspirone Impurity Profiling and Degradation Pathways.

-

PubChem. Buspirone Hydrochloride Compound Summary (pKa and Solubility Data).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Quantitation of 6,10-Dihydroxy Buspirone in Human Plasma

This Application Note is structured to guide bioanalytical scientists through the high-sensitivity quantification of 6,10-Dihydroxy Buspirone (6,10-DHB) in human plasma.

Unlike standard assays that focus solely on Buspirone and its primary metabolite (1-PP), this protocol addresses the specific challenges of retaining and quantifying the highly polar di-hydroxylated metabolite, which serves as a critical marker for extensive CYP3A4 oxidative metabolism.

Introduction & Scientific Context

Buspirone is an anxiolytic agent subject to extensive first-pass metabolism, primarily driven by CYP3A4.[1] While the major circulating metabolites are 1-(2-pyrimidinyl)piperazine (1-PP) and 6-Hydroxy Buspirone (6-OH-Bus), the secondary oxidation product This compound (6,10-DHB) provides deeper insight into metabolic clearance rates and potential drug-drug interactions (DDIs).

The Analytical Challenge

Quantifying 6,10-DHB presents distinct challenges compared to the parent drug:

-

Polarity: The addition of two hydroxyl groups significantly increases polarity, leading to early elution and high susceptibility to ion suppression at the solvent front.

-

Isobaric Interferences: Multiple di-hydroxylated isomers may exist. Chromatographic selectivity is required to distinguish the 6,10-isomer from other potential positional isomers.

-

Fragmentation: The hydroxyl groups are located on the azaspirodecane ring, leaving the pyrimidinyl piperazine moiety intact. This allows for common fragment ions but requires careful optimization of collision energies.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway leading to 6,10-DHB, highlighting the sequential hydroxylation.

Figure 1: Sequential oxidative metabolism of Buspirone to this compound.

Method Design Strategy

Sample Preparation: Solid Phase Extraction (SPE)

While Liquid-Liquid Extraction (LLE) with MTBE is standard for Buspirone, it yields poor recovery for the polar 6,10-DHB. Solid Phase Extraction (SPE) using a polymeric wettable sorbent (HLB) is selected to ensure simultaneous recovery of the hydrophobic parent and the polar metabolites.

-

Why HLB? Hydrophilic-Lipophilic Balanced sorbents retain polar compounds even if the sorbent dries out, providing robust recovery (>85%) for di-hydroxy species.

Chromatography: Polar Retention

Standard C18 columns often fail to retain 6,10-DHB sufficiently to separate it from the unretained matrix salts.

-

Selected Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

-

Rationale: The HSS T3 technology is designed specifically to withstand 100% aqueous mobile phases and retain polar molecules, pushing the 6,10-DHB away from the suppression zone.

Mass Spectrometry: MRM Transitions

-

Ionization: ESI Positive Mode.

-

Transitions:

-

The 1-(2-pyrimidinyl)piperazine moiety (m/z 122) is the dominant stable fragment for the parent and both metabolites.

-

Differentiation: Specificity is achieved via precursor ion selection (Parent 386 vs. 6,10-DHB 418) and chromatographic separation.

-

Experimental Protocol

Materials & Reagents[2]

-

Standards: Buspirone HCl, this compound (Custom synthesis or commercial standard), Buspirone-d8 (Internal Standard).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.[2]

-

Matrix: Drug-free human plasma (K2EDTA).

Solution Preparation

-

Stock Solutions: Prepare 1.0 mg/mL stocks of 6,10-DHB in Methanol.

-

Internal Standard (IS): Prepare Buspirone-d8 at 50 ng/mL in 50:50 Methanol:Water.

-

Calibration Curve: Prepare fresh spikes in plasma ranging from 0.1 ng/mL to 100 ng/mL .

Extraction Procedure (HLB SPE)

This workflow ensures clean extracts with minimized matrix effects.

-

Aliquot: Transfer 200 µL of plasma to a 96-well plate.

-

IS Addition: Add 20 µL of IS working solution. Vortex.

-

Pre-treatment: Add 200 µL of 2% Formic Acid in water (disrupts protein binding).

-

Conditioning: Condition SPE plate (e.g., Oasis HLB 30 mg) with 1 mL Methanol followed by 1 mL Water.

-

Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

-

Wash 1: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

-

Wash 2: Wash with 1 mL 2% Formic Acid in Water.

-

Elution: Elute with 2 x 400 µL of Methanol.

-

Evaporation: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 150 µL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters XSelect HSS T3 XP, 2.1 x 100 mm, 2.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold (Trapping) |

| 0.50 | 5 | Begin Gradient |

| 4.00 | 45 | Elution of Metabolites |

| 4.10 | 95 | Wash |

| 5.50 | 95 | End Wash |

| 5.60 | 5 | Re-equilibration |

| 7.00 | 5 | End Run |

Mass Spectrometry Parameters (Sciex 6500+ or equivalent):

-

Source: Turbo Ion Spray (ESI+).

-

Curtain Gas: 35 psi.

-

IonSpray Voltage: 5000 V.

-

Temperature: 500°C.

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |

| 6,10-DHB | 418.2 | 122.1 | 80 | 35 | Quantifier |

| 6,10-DHB | 418.2 | 150.1 | 80 | 45 | Qualifier* |

| Buspirone | 386.2 | 122.1 | 80 | 33 | Reference |

| Buspirone-d8 | 394.2 | 122.1 | 80 | 33 | IS |

*Note: The qualifier transition 150.1 corresponds to the hydroxylated azaspiro fragment and should be verified experimentally as it depends on the exact fragmentation energy.

Analytical Workflow Diagram

Figure 2: End-to-end bioanalytical workflow for 6,10-DHB quantification.

Validation & Quality Assurance (Self-Validating Systems)

To ensure the method is reliable (E-E-A-T), the following validation parameters based on FDA Bioanalytical Method Validation Guidelines (2018) must be met.

Matrix Effect & Ion Suppression

Because 6,10-DHB elutes early, matrix factors (MF) must be assessed.

-

Protocol: Compare the peak area of 6,10-DHB spiked into extracted blank plasma vs. neat solution.

-

Acceptance: MF should be between 0.85 and 1.15. If suppression is observed (< 0.85), reduce the initial gradient slope or switch to a Biphenyl column.

Specificity (Isobaric Check)

-

Risk: Other di-hydroxy isomers may exist.

-

Check: Inject a high concentration of the single 6,10-DHB standard. Ensure it elutes as a single, sharp peak. If multiple peaks appear in patient samples at the 418>122 transition, the gradient must be flattened to separate the 6,10-isomer from positional isomers.

Carryover

-

Protocol: Inject a double blank after the ULOQ (100 ng/mL).

-

Acceptance: Peak area in the blank must be < 20% of the LLOQ area.

References

-

US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1986). Metabolism and disposition of buspirone. The American Journal of Medicine. Retrieved from [Link]

-

SciEx. (2020). Scheduled MRM™ Algorithm Pro for High Throughput Quantitation. Retrieved from [Link] (General reference for MRM methodology).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Buspirone. Retrieved from [Link]

Sources

Application Note: Preparation and Certification of 6,10-Dihydroxy Buspirone Reference Standard

Introduction & Scientific Context

Buspirone (Buspar®) is a widely prescribed anxiolytic agent that functions as a serotonin 5-HT1A receptor partial agonist.[1] In the context of Drug Metabolism and Pharmacokinetics (DMPK) and impurity profiling, the characterization of oxidative metabolites is critical.[2]

The primary metabolic pathway of Buspirone involves the cytochrome P450 (CYP3A4) mediated oxidation of the 8-azaspiro[4.5]decane-7,9-dione ring system.[3][4] While 6-hydroxybuspirone is the major circulating metabolite, the 6,10-dihydroxy buspirone (CAS 658701-59-8) species represents a significant downstream oxidation product and a potential process impurity.

The Challenge

Synthesizing this compound is chemically non-trivial due to:

-

Regioselectivity: Controlling oxidation specifically at the

-positions (C6 and C10) of the glutarimide ring without affecting the piperazine or pyrimidine moieties. -

Stereochemistry: The introduction of two hydroxyl groups creates multiple stereocenters relative to the spiro-carbon (C5), leading to complex diastereomeric mixtures (cis/trans isomers).

This Application Note details a high-fidelity Biocatalytic Synthesis Protocol using Cunninghamella elegans, followed by orthogonal purification. This method is superior to traditional chemical oxidation (e.g., Davis reagent) for reference standard preparation as it yields high stereochemical purity and mimics the mammalian metabolic profile.

Strategic Workflow

The production of the reference standard follows a "Biomimetic Scale-Up" strategy. We utilize fungal metabolism to perform the difficult C-H activation steps, followed by rigorous chromatographic isolation.

Workflow Diagram

Caption: End-to-end workflow for the biocatalytic production and isolation of this compound.

Detailed Protocol: Biocatalytic Synthesis

Strain Preparation

We utilize Cunninghamella elegans (ATCC 9245), a filamentous fungus with a CYP450 profile homologous to mammalian CYP3A4, making it the industry standard for generating oxidative drug metabolites [1, 2].

-

Medium: Potato Dextrose Agar (PDA) slants.

-

Inoculum: Spore suspension (

spores/mL) in sterile saline with 0.1% Tween 80.

Fermentation & Dosing

Objective: Maximize conversion of Buspirone to the di-hydroxy species.

-

Seed Culture: Inoculate 100 mL of Sabouraud Dextrose Broth (SDB) in a 500 mL Erlenmeyer flask. Incubate at 28°C, 180 rpm for 48 hours.

-

Biotransformation Stage: Transfer 10% (v/v) seed culture into fresh production medium (Modified Czapek-Dox: 30g/L Sucrose, 2g/L NaNO3, 1g/L K2HPO4, 0.5g/L MgSO4, 0.5g/L KCl, 0.01g/L FeSO4).

-

Substrate Addition:

-

Dissolve Buspirone HCl in dimethyl sulfoxide (DMSO) to a concentration of 100 mg/mL.

-

Add to the 24-hour old production culture to a final concentration of 0.5 mg/mL .

-

Critical Control: Add substrate in pulse feeds (0.25 mg/mL at T=24h, 0.25 mg/mL at T=36h) to prevent substrate inhibition toxicity.

-

-

Incubation: Continue fermentation for 96–120 hours. Monitor HPLC for the disappearance of Buspirone (RT ~12 min) and appearance of 6-OH (RT ~9 min) and 6,10-diOH (RT ~6.5 min).

Extraction[5]

-

Filter mycelia using a Buchner funnel with Celite 545.

-

Extract the filtrate 3x with equal volumes of Ethyl Acetate (EtOAc) .

-

Note: Adjust aqueous phase pH to 8.5 with NaHCO3 prior to extraction to ensure the piperazine nitrogen is neutral and extractable.

-

-

Combine organic layers, dry over anhydrous

, and evaporate to dryness under reduced pressure at 40°C.

Purification: Preparative HPLC Strategy

The crude extract will contain a mixture of Buspirone, 1-(2-pyrimidinyl)piperazine (1-PP), 6-hydroxy buspirone, and the target this compound.

System: Waters AutoPurification System or equivalent. Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm.

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 20 mL/min |

| Gradient | 0-2 min: 5% B (Hold)2-20 min: 5% |

| Detection | UV @ 240 nm (Pyrimidine absorption) |

| Target Elution | 6,10-diOH Buspirone typically elutes earlier than 6-OH Buspirone due to increased polarity. |

Post-Processing: Collect fractions corresponding to the target peak. Lyophilize immediately to prevent hydrolytic degradation. The resulting white powder is the free base or acetate salt (depending on workup).

Characterization & Validation (Self-Validating System)

To certify the material as a Reference Standard, the following structural proofs must be met.

Structural Elucidation (NMR)

The introduction of hydroxyl groups at C6 and C10 breaks the symmetry of the spiro-glutarimide ring (or creates a new symmetry if trans-diequatorial).

-

1H NMR (DMSO-d6, 600 MHz):

-

Look for the disappearance of the multiplet signals corresponding to the unsubstituted C6/C10 methylene protons of Buspirone (

2.6 ppm). -

Diagnostic Signal: Appearance of two methine protons (CH-OH) shifted downfield to

4.1–4.4 ppm. -

Coupling: COSY experiments will confirm the connectivity of these methines to the spiro-center neighbors.

-

Mass Spectrometry[6][7]

-

Instrument: Q-TOF or Orbitrap.

-

Parent Ion: Buspirone (

). This compound should show -

Fragmentation:

-

Major fragment at

177 (1-(2-pyrimidinyl)piperazine) confirms the "tail" is intact. -

The mass shift must be localized to the spiro-imide fragment.

-

Purity Assessment

-

HPLC Purity: >98.0% (Area %).

-

Chiral Purity: If specific enantiomers are required, use a Chiralpak AD-H column (Hexane:IPA:DEA mobile phase) to resolve stereoisomers [3].

Metabolic Pathway Diagram[8]

Caption: Oxidative pathway of Buspirone leading to the 6,10-dihydroxy species.[3][5]

Storage and Stability

-

Format: Lyophilized powder (Acetate or Hydrochloride salt).

-

Storage: -20°C, desiccated, protected from light.

-

Stability: Re-test every 12 months. Aqueous solutions are prone to imide hydrolysis at pH > 8 or pH < 3.

References

-

Zhang, D., et al. (1996). Biotransformation of drugs by the fungus Cunninghamella elegans. Journal of Industrial Microbiology & Biotechnology , 17, 323–329. Link

-

Moody, J. D., et al. (2002). Biotransformation of doxepin by Cunninghamella elegans. Drug Metabolism and Disposition , 27(11), 1308–1315. Link

-

Wong, H., et al. (2007).[5] 6-Hydroxybuspirone is a major active metabolite of buspirone: Assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats. Drug Metabolism and Disposition , 35(8), 1387–1392.[5] Link

-

Zhu, M., et al. (2005).[5] Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes. Drug Metabolism and Disposition , 33(4), 500-507.[5] Link

-

US Patent 6,821,976. (2004). 6-Hydroxy-buspirone and methods of use. Link

-

Cayman Chemical. (n.d.). 6-hydroxy Buspirone Product Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Buspirone & Metabolite Separation

Welcome to the Advanced Chromatography Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your chromatogram looks like a merging range of mountains rather than distinct peaks. Buspirone (BUS) and its metabolites—specifically 1-(2-pyrimidinyl)piperazine (1-PP) and the hydroxy-buspirone isomers (5-OH, 6-OH) —present a classic "basic amine" challenge.[1]

This guide moves beyond generic advice. We will address the physicochemical root causes of co-elution and provide self-validating protocols to resolve them.

Module 1: The Chemistry of Co-Elution

Why are your peaks merging?

To resolve these peaks, you must understand the molecular behavior driving the separation.

-

The Polarity Trap (1-PP):

-

Issue: 1-PP is a cleavage product.[1] It lacks the bulky azaspirodecanedione tail of the parent drug. It is significantly more polar and basic (pKa ~8.[1]8) than Buspirone (pKa ~7.6).[1][2]

-

Result: On standard C18 columns, 1-PP often elutes in the void volume (dead time), co-eluting with salts and plasma matrix components, leading to ion suppression in MS or quantification errors in UV.[1]

-

-

The Isomer Challenge (6-OH vs. 5-OH vs. Parent):

-

Issue: Hydroxylation adds polarity, but the structural change is subtle.[1] 6-Hydroxybuspirone (active) and 5-Hydroxybuspirone are positional isomers.[1]

-

Result: They possess nearly identical hydrophobicity. Standard alkyl-bonded phases (C18) often fail to distinguish the steric differences between the 5- and 6-positions, causing them to co-elute with each other or shoulder on the parent Buspirone peak.[1]

-

Module 2: The "Gold Standard" Protocol

Methodology for LC-MS/MS & HPLC-UV

This protocol is designed to provide orthogonal selectivity —using both hydrophobic retention and pi-pi interactions to separate the aromatic rings of the metabolites.

Recommended Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 1.7 µm or 2.6 µm) | Phenyl phases interact with the pyrimidine ring, offering superior selectivity for aromatic isomers (5-OH vs 6-OH) compared to C18.[1] |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 - 4.[1]0) | Acidic pH ensures full protonation of basic amines, reducing silanol tailing.[1] Buffer prevents pH shifts during injection.[1] |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides sharper peaks for basic amines than Methanol, though MeOH can be added (10%) if isomer separation is poor.[1] |

| Flow Rate | 0.3 - 0.4 mL/min | Optimized for electrospray ionization (ESI) efficiency.[1] |

| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer, sharpening the 1-PP peak.[1] |

Gradient Profile (Critical for 1-PP Retention)

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Hold Low: Essential to retain polar 1-PP away from the void. |

| 1.00 | 5% | Isocratic hold ensures 1-PP focuses at the column head.[1] |

| 8.00 | 45% | Shallow gradient to separate 5-OH, 6-OH, and Buspirone. |

| 9.00 | 90% | Wash step to remove phospholipids/matrix.[1] |

| 11.00 | 90% | Hold wash. |

| 11.10 | 5% | Re-equilibration (Critical: Do not shorten this).[1] |

Detection Settings (MS/MS & UV)

-

UV: 240 nm (Primary for Buspirone/1-PP).[1]

-

MS/MS Transitions (ESI+):

Module 3: Troubleshooting & FAQs

Direct Solutions to Common Failure Modes

Q1: 1-PP is co-eluting with the solvent front (void volume). How do I retain it?

Diagnosis: Your initial organic composition is too high, or your column has "phase collapse."[1] The Fix:

-

Lower Initial Organic: Start at 2-3% B instead of 5-10%.

-

Ion Pairing (Last Resort): If using UV, add 5mM Hexanesulfonic Acid to Mobile Phase A. Note: Do not use this for LC-MS.[1]

-

Switch Mode: If C18 fails completely, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column using an Ammonium Acetate/Acetonitrile mobile phase.[1] 1-PP will elute last in HILIC mode, completely resolving it from the matrix.[1]

Q2: 6-Hydroxybuspirone is merging with the Buspirone parent peak.[1]

Diagnosis: Lack of steric selectivity. The Fix:

-

Swap the Modifier: Change Mobile Phase B from 100% Acetonitrile to 50:50 Acetonitrile:Methanol . Methanol is a protic solvent and interacts differently with the hydroxyl groups on the metabolite, often pulling the 6-OH peak away from the parent.

-

Change Column Chemistry: Move from C18 to PFP (Pentafluorophenyl) . The fluorine atoms interact strongly with the hydroxyl/polar groups, often reversing the elution order of the metabolites.

Q3: My peaks are tailing severely, causing baseline integration errors.

Diagnosis: Secondary silanol interactions. The basic amine nitrogens are binding to the acidic silanols on the silica surface. The Fix:

-

Increase Buffer Strength: Increase Ammonium Formate concentration to 20-25 mM . The ammonium ions will compete for the silanol sites, displacing the drug.

-

High pH Strategy (If column permits): Use an "Hybrid Particle" column (e.g., ethylene-bridged silica) resistant to high pH.[1] Use 10mM Ammonium Bicarbonate (pH 10.0) .[1] At this pH, Buspirone is uncharged (neutral), eliminating silanol interactions entirely and yielding perfectly symmetrical peaks.[1]

Module 4: Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for resolving specific co-elution scenarios.

Figure 1: Decision tree for troubleshooting Buspirone and metabolite separations based on specific chromatographic failure modes.

References

-

Wong, H., et al. (2007).[1] 6-Hydroxybuspirone is a major active metabolite of buspirone: Assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats.[1][3] Drug Metabolism and Disposition.[1][4] Link

-

Sciarra, F., et al. (2006).[1] Determination of buspirone and its metabolites in plasma by HPLC with UV detection.[5] Journal of Pharmaceutical and Biomedical Analysis. (Contextual validation of UV wavelengths).

-

Lai, A., et al. (2000).[1] Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry.[1][6] Journal of Chromatography B. Link[1]

-

Waters Corporation. (2020).[1] Strategies for Separating Basic Compounds with High pH Mobile Phases. Application Note. (Reference for High pH/Hybrid Column strategy).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Impurity Formation in Buspirone Synthesis

Welcome to the technical support center for buspirone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity formation during the synthesis of buspirone. As your dedicated scientific resource, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the highest purity of your final active pharmaceutical ingredient (API).

The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a thorough understanding and control of the synthetic process are paramount.[2][3] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in buspirone synthesis?

A1: Impurities in buspirone synthesis can be broadly categorized into three main types:

-

Process-Related Impurities: These are substances that arise from the synthetic route itself. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts.[1][4] For buspirone, a common process-related impurity is 1-(2-pyrimidinyl)-piperazine (Buspirone Impurity A), a key starting material.[4][5]

-

Degradation Products: These impurities form due to the degradation of buspirone under certain conditions such as exposure to light, heat, or oxidative stress.[4][6] A notable example is Buspirone N-Oxide, which results from the oxidation of the tertiary amine in the piperazine ring.[6]

-

Residual Solvents: Solvents used during the synthesis and purification steps can sometimes remain in the final product.[1] The International Council for Harmonisation (ICH) provides strict guidelines (ICH Q3C) for acceptable limits of residual solvents based on their toxicity.[1]

Q2: How do reaction conditions influence the formation of specific impurities?

A2: Reaction conditions are a critical factor in controlling the impurity profile of buspirone. Key parameters include:

-

Temperature: Elevated temperatures can accelerate side reactions and degradation pathways.[4] For instance, in the alkylation step, higher temperatures might favor the formation of dialkylated by-products.

-

pH: The pH of the reaction mixture can influence the reactivity of functional groups and the stability of intermediates. For example, highly acidic or basic conditions can promote hydrolysis of certain bonds.

-

Catalyst: The choice and concentration of a catalyst can impact the selectivity of a reaction. In hydrogenation steps, the type of catalyst (e.g., Raney Nickel) and its activity can affect the reduction of the nitrile group and potentially lead to over-reduction or other side reactions.[7][8]

-

Solvent: The polarity and reactivity of the solvent can play a significant role.[4] Protic solvents might participate in side reactions, while the choice of solvent can also affect the solubility of reactants and intermediates, thereby influencing reaction rates and impurity formation.

Q3: What are the regulatory guidelines for controlling impurities in APIs like buspirone?

A3: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in pharmaceutical products.[1] The International Council for Harmonisation (ICH) provides a framework that is widely adopted globally. Key guidelines include:

-

ICH Q3A (R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.

-

ICH Q3C (R8): Impurities: Guideline for Residual Solvents: This document classifies residual solvents based on their toxicity and sets permissible daily exposure limits.[1]

-

ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline addresses the control of potentially genotoxic impurities, which require stricter control even at very low levels.

It is crucial to establish a robust impurity control strategy early in the development process to ensure compliance with these regulations.[3][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific impurity-related challenges you may encounter during buspirone synthesis.

Issue 1: High Levels of Unreacted 1-(2-pyrimidinyl)piperazine (Buspirone Impurity A) Detected

Q: My final API shows a significant peak corresponding to 1-(2-pyrimidinyl)piperazine. What are the likely causes and how can I mitigate this?

A: High levels of this starting material indicate an incomplete alkylation reaction. The root causes can be multifaceted, stemming from reaction stoichiometry, conditions, or reagent quality.

Causality Analysis:

-

Sub-optimal Stoichiometry: An insufficient molar equivalent of the alkylating agent, 4-chlorobutyronitrile or a similar reagent, will naturally lead to unreacted 1-(2-pyrimidinyl)piperazine.

-

Inefficient Reaction Conditions: The alkylation reaction may be sensitive to temperature, reaction time, and the choice of base and solvent. Inadequate conditions can result in a sluggish or incomplete reaction.

-

Poor Reagent Quality: The purity of the alkylating agent is critical. Degradation or impurities in this reagent can reduce its effective concentration and introduce other side products.

-

Ineffective Purification: The downstream purification process, such as crystallization or chromatography, may not be adequately resolving buspirone from the unreacted starting material.[4]

Troubleshooting Workflow & Protocol

Caption: Troubleshooting workflow for high levels of Buspirone Impurity A.

Step-by-Step Protocol:

-

Reagent and Stoichiometry Verification:

-

Action: Confirm the purity of 1-(2-pyrimidinyl)piperazine and the alkylating agent using a validated analytical method (e.g., HPLC, GC-MS).[4][10]

-

Action: Recalculate the molar equivalents of all reactants. Consider a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

-

-

Reaction Condition Optimization (Design of Experiment - DoE Approach Recommended):

-

Temperature Study: Run the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C) and monitor the reaction progress by HPLC at set time points.

-

Base and Solvent Screening: Evaluate different base/solvent combinations. For example, compare K₂CO₃ in acetonitrile with Na₂CO₃ in n-butanol.[7][8]

-

Time Course Analysis: Determine the optimal reaction time by quenching aliquots of the reaction mixture at different intervals and analyzing for the disappearance of starting material and formation of the product.

-

-

Purification Process Enhancement:

-

Crystallization: Experiment with different solvent systems for recrystallization to improve the selective precipitation of buspirone.[4]

-

Chromatography: If crystallization is insufficient, consider chromatographic purification. Optimize the stationary and mobile phases to achieve better separation.[4]

-

| Parameter | Standard Condition | Optimized Condition | Resulting Impurity A Level |

| Alkylating Agent Eq. | 1.0 | 1.15 | < 0.5% |

| Temperature | 70°C | 90°C | < 0.2% |

| Solvent | Acetonitrile | n-Butanol | < 0.1% |

Issue 2: Presence of Buspirone N-Oxide in the Final Product

Q: I have identified Buspirone N-Oxide in my final API. What is the formation mechanism, and how can I prevent it?

A: Buspirone N-Oxide is an oxidation product. Its formation is typically promoted by exposure to oxidizing agents, elevated temperatures, or even atmospheric oxygen over extended periods, particularly if trace metal ions are present. [6]

Causality Analysis:

-

Oxidative Conditions: The tertiary amine of the piperazine ring in buspirone is susceptible to oxidation.[6] This can occur during the synthesis, work-up, or storage if oxidizing agents are present or if the material is exposed to air and light.

-

High-Temperature Processing: Elevated temperatures during drying or other processing steps can accelerate oxidation.

-

Inadequate Storage: Storing the API without protection from light and air can lead to the gradual formation of the N-oxide.[6]

-

Trace Metal Contamination: Certain metal ions can catalyze oxidation reactions.

Troubleshooting Workflow & Protocol

Caption: Troubleshooting workflow for the presence of Buspirone N-Oxide.

Step-by-Step Protocol:

-

Process Review:

-

Action: Scrutinize the entire synthetic and purification process for the use of any potential oxidizing agents.

-

Action: Evaluate the work-up procedure. Extended exposure to air, especially at elevated pH, can promote oxidation.

-

-

Implementation of Inert Atmosphere:

-

Action: Conduct reactions, particularly the final steps and product isolation, under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Action: Use degassed solvents to minimize dissolved oxygen.

-

-

Drying and Storage Optimization:

-

Action: Dry the final product at the lowest effective temperature. Vacuum drying is preferred over air drying.

-

Action: Store the final API in well-sealed, opaque containers, under an inert atmosphere if necessary, and at controlled room temperature or refrigerated conditions as determined by stability studies.[3]

-

-

Chelating Agents:

-

Action: If trace metal catalysis is suspected, consider the use of a chelating agent like EDTA during the work-up, provided it does not interfere with the final product's quality.

-

Issue 3: Formation of Genotoxic Impurities (e.g., N-Nitroso Buspirone)

Q: There is a concern about the potential for N-nitroso impurity formation. What are the risks and how can this be controlled?

A: N-nitroso compounds are a class of potentially genotoxic impurities that can form from secondary or tertiary amines in the presence of nitrosating agents. Given the piperazine moiety in buspirone, there is a theoretical risk that needs to be assessed and controlled. [11]

Causality Analysis:

-

Presence of Nitrosating Agents: Nitrosating agents can be introduced through raw materials (e.g., nitrites in water or reagents) or form in situ from precursors under certain reaction conditions.

-

Reaction Conditions: Acidic conditions can facilitate the formation of nitrosating species from nitrite precursors.

Troubleshooting Workflow & Protocol

Caption: Workflow for the control of potential N-nitroso impurities.

Step-by-Step Protocol:

-

Comprehensive Risk Assessment:

-

Action: Following ICH M7 guidelines, conduct a thorough risk assessment of all starting materials, reagents, and solvents for the presence of nitrites or other nitrosating agents.

-

Action: Evaluate the synthetic process for conditions that could promote nitrosation.

-

-

Control of Raw Materials:

-

Action: Source high-purity raw materials and establish specifications for acceptable levels of nitrites in reagents and water.

-

-

Process Optimization:

-

Action: Avoid strongly acidic conditions in the presence of potential nitrite sources.

-

Action: Consider the use of antioxidants or nitrosating agent scavengers (e.g., ascorbic acid) in the process, where appropriate and validated.

-

-

Analytical Testing:

-

Action: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the detection and quantification of potential N-nitroso impurities at trace levels.[11]

-

Action: Routinely test the final API to ensure that any potential N-nitroso impurities are below the acceptable intake limit.

-

By proactively addressing these potential issues with a combination of careful process design, optimization, and rigorous analytical testing, the formation of impurities during buspirone synthesis can be effectively minimized, leading to a safe and high-quality active pharmaceutical ingredient.

References

- Benchchem. (n.d.). Application Notes and Protocols for Method Development of Buspirone Impurity Profiling.

- Omchemlabs. (n.d.). Buspirone Impurity A | CAS No. 20980-22-7.

- FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.

- Wei, Y., et al. (2008). Facile Synthesis of Anxiolytic Buspirone.

- Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.

- Wikipedia. (n.d.). Buspirone.

- Pharmaffiliates. (2025, April 2). How To Control Impurities In Pharmaceuticals.

- New Drug Approvals. (2021, March 7). Buspirone.

- Simson Pharma Limited. (2024, June 17). Types Of Impurities In Pharmaceutical Industry.

- ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.

- Omchemlabs. (n.d.). Buspirone Impurities.

- Benchchem. (n.d.). Buspirone N-Oxide as a Drug Impurity: An In-depth Technical Guide.

- ChemicalBook. (n.d.). Buspirone synthesis.

- Kartal, M., Khedr, A., & Sakr, A. (2000). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities.

- A Review on Various Analytical Methodologies for Buspirone. (n.d.).

- Journal of Chromatographic Science. (2000). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities.

- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

- Daicel Pharma Standards. (n.d.). Buspirone Impurities Manufacturers & Suppliers.

- Pharmaffiliates. (n.d.). Buspirone-impurities.

- Veeprho. (n.d.). Buspirone Impurity 1 | CAS 872826-80-7.

- SynThink Research Chemicals. (n.d.). Buspirone EP Impurity and USP Related Compound.

Sources

- 1. fbpharmtech.com [fbpharmtech.com]

- 2. veeprho.com [veeprho.com]

- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 4. omchemlabs.in [omchemlabs.in]

- 5. omchemlabs.in [omchemlabs.in]

- 6. benchchem.com [benchchem.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Buspirone synthesis - chemicalbook [chemicalbook.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. academic.oup.com [academic.oup.com]

- 11. veeprho.com [veeprho.com]

Technical Support Center: Assessing the Stability of 6,10-Dihydroxy Buspirone in Biological Matrices

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for 6,10-Dihydroxy Buspirone. As a hydroxylated metabolite of the anxiolytic agent Buspirone, the accurate quantification of this compound in biological matrices such as plasma, serum, and urine is fundamental to understanding the parent drug's pharmacokinetics and metabolism.[1][2][3] The integrity of bioanalytical data is directly contingent upon the stability of the analyte from the moment of sample collection to the final analysis.[4] Analyte degradation can lead to an underestimation of its concentration, compromising the validity of clinical and preclinical study outcomes.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues. It combines frequently asked questions for quick reference with in-depth troubleshooting guides and validated experimental protocols, grounded in regulatory expectations.[5][6]

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected concentrations of this compound in plasma samples that have been stored for several weeks. What is the likely cause?